2,6,7-Trioxabicyclo[2.2.2]octane-4-methanol
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Overview
Description
2,6,7-Trioxabicyclo[222]octane-4-methanol is a chemical compound with the molecular formula C7H12O4 It is known for its unique bicyclic structure, which includes three oxygen atoms forming a trioxabicyclo ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7-Trioxabicyclo[2.2.2]octane-4-methanol typically involves the reaction of pentaerythritol with orthoformic esters under acidic conditions. The reaction proceeds through the formation of an intermediate orthoester, which then undergoes cyclization to form the trioxabicyclo structure. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade pentaerythritol and orthoformic esters, with careful control of reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with efficient mixing and temperature control systems .
Chemical Reactions Analysis
Types of Reactions
2,6,7-Trioxabicyclo[2.2.2]octane-4-methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halides or amines.
Scientific Research Applications
2,6,7-Trioxabicyclo[2.2.2]octane-4-methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its use as a drug intermediate.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of 2,6,7-Trioxabicyclo[2.2.2]octane-4-methanol involves its interaction with specific molecular targets and pathways. The compound’s trioxabicyclo structure allows it to form stable complexes with various biomolecules, influencing their activity. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-2,6,7-trioxabicyclo[2.2.2]octane-4-methanol
- 4-Methyl-2,6,7-trioxabicyclo[2.2.2]octane
- 2,6,7-Trioxabicyclo[2.2.2]octane-4-methyl-1-phenyl-
Uniqueness
2,6,7-Trioxabicyclo[2.2.2]octane-4-methanol is unique due to its specific trioxabicyclo structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile reagent in various chemical and biological applications .
Properties
CAS No. |
72252-47-2 |
---|---|
Molecular Formula |
C6H10O4 |
Molecular Weight |
146.14 g/mol |
IUPAC Name |
2,6,7-trioxabicyclo[2.2.2]octan-4-ylmethanol |
InChI |
InChI=1S/C6H10O4/c7-1-6-2-8-5(9-3-6)10-4-6/h5,7H,1-4H2 |
InChI Key |
WABHYJTYGYNPTR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(COC(O1)OC2)CO |
Origin of Product |
United States |
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